Nintedanib impurity is derived from the synthesis of Nintedanib, a drug used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. Its classification falls under the category of heterocyclic organic compounds, specifically those containing piperazine rings. The presence of multiple nitrogen atoms in its structure contributes to its biological activity and interaction with various biological targets.
The synthesis of 1,2-Bis(4-methylpiperazin-1-yl)ethanone involves several steps that ensure the production of high-purity compounds. A notable method described in patents includes:
The yield from this method is reported to be over 90%, which highlights its efficiency compared to previous methods that yielded only around 39.8% .
The molecular structure of 1,2-Bis(4-methylpiperazin-1-yl)ethanone can be analyzed through various spectroscopic techniques:
The presence of two piperazine rings connected by an ethanone moiety suggests potential for diverse interactions with biological targets due to its flexible structure.
The compound participates in various chemical reactions typical for piperazine derivatives:
These reactions are often facilitated under mild conditions using common solvents and reagents, making them suitable for further modifications.
Studies suggest that compounds with similar structures may inhibit specific kinases or modulate receptor activity, leading to altered cellular responses such as apoptosis or anti-proliferative effects in cancer cells.
A comprehensive analysis of the physical and chemical properties includes:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations.
The primary applications of 1,2-Bis(4-methylpiperazin-1-yl)ethanone revolve around its role as an impurity reference in quality control processes for Nintedanib production. Its characterization aids in ensuring the purity and efficacy of pharmaceutical products derived from similar synthetic pathways.
Additionally, due to its structural features, it may serve as a lead compound for further drug development targeting specific diseases or conditions influenced by piperazine derivatives.
1,2-Bis(4-methylpiperazin-1-yl)ethanone (CAS 856843-88-4) is structurally characterized as a diketopiperazine derivative formed during the final stages of nintedanib synthesis. This impurity originates from the incomplete reaction or over-alkylation of the intermediate 1-(4-methylpiperazin-1-yl)-2-chloroethanone with N-methylpiperazine. The compound's molecular weight of 240.351 g/mol and baseline purity of ≥97% establish its significance as a major process-related contaminant requiring stringent control [1]. Its formation mechanism is intrinsically linked to the nucleophilic substitution step involving piperazine precursors, where stoichiometric imbalances or suboptimal reaction conditions (temperature, solvent polarity, or catalyst activity) promote this side reaction [3].
In synthetic process optimization studies, researchers have identified that maintaining a molar ratio of 1:1.05 between 1-(4-methylpiperazin-1-yl)-2-chloroethanone and N-methylpiperazine at 60–70°C in aprotic solvents reduces impurity generation to <0.15%. However, scale-up operations introduce kinetic challenges that may increase levels to 0.3–0.5%, necessitating rigorous purification protocols. The impurity's physicochemical properties – including moderate polarity and solubility in chlorinated solvents – enable its removal via crystallization washes using chilled ethanol/water mixtures (70:30 v/v), though residual traces persist in final active pharmaceutical ingredient (API) batches without advanced chromatographic purification [1] [7].
Table 1: Key Physicochemical Properties of 1,2-Bis(4-methylpiperazin-1-yl)ethanone
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₃H₂₄N₄O | High-Resolution Mass Spectrometry |
Molecular Weight | 240.351 g/mol | MS (ESI+) |
CAS Registry Number | 856843-88-4 | - |
Appearance | Off-white crystalline solid | Visual inspection |
Purity (Typical) | ≥97% | HPLC-UV (220 nm) |
Major Retention Time | 6.8 ± 0.2 min | RP-HPLC (C18 column) |
The International Council for Harmonisation (ICH) Q3A guideline classifies 1,2-Bis(4-methylpiperazin-1-yl)ethanone as a "qualified impurity" in nintedanib formulations, subject to rigorous identification thresholds of 0.10% and stringent reporting thresholds of 0.05% [4]. These specifications necessitate validated analytical methodologies capable of detecting this impurity at concentrations as low as 50 ppm. Regulatory submissions must include detailed structural elucidation data (via NMR, high-resolution mass spectrometry) and batch-to-batch variability assessments across at least three consecutive pilot-scale API batches [4].
Under ICH M7 guidelines, this impurity requires mutagenicity assessment via Ames testing due to structural alerts associated with the N-methylpiperazine moiety. Computational toxicology evaluations using quantitative structure-activity relationship models indicate low mutagenic concern (Class 5), but empirical confirmation remains mandatory for marketing authorization applications. Regulatory agencies mandate strict adherence to ICH Q11 principles in defining the impurity's control strategy, requiring specification of: (1) input material quality attributes (e.g., N-methylpiperazine purity), (2) critical process parameters (reaction time, temperature monitoring), and (3) in-process controls (reaction completion tests) [4] [5].
Table 2: ICH-Defined Thresholds for 1,2-Bis(4-methylpiperazin-1-yl)ethanone Control in Nintedanib API
Threshold Category | Concentration Limit | Documentation Requirements |
---|---|---|
Reporting Threshold | 0.05% | Structure, synthesis pathway, analytical method |
Identification Threshold | 0.10% | Full spectroscopic characterization |
Qualification Threshold | 0.15% | Toxicological studies (Ames test, 14-day rat) |
Specification Limit | 0.15% | Batch analysis data from 3 consecutive batches |
1,2-Bis(4-methylpiperazin-1-yl)ethanone exhibits exceptional stability under accelerated storage conditions (40°C/75% RH), with studies showing <0.5% conversion to secondary impurities over six months. However, its presence at concentrations >0.2% in nintedanib formulations accelerates API degradation through nucleophilic catalysis. Specifically, the tertiary amine groups facilitate hydrolysis of nintedanib's methyl ester moiety, increasing the formation rate of the carboxylic acid degradant (BIBF 1202) by 2.3-fold compared to control samples containing only nintedanib [5].
Forced degradation studies following ICH Q1A principles reveal critical interactions:
These findings necessitate formulation countermeasures for commercial products:
Accelerated stability models correlate impurity concentrations with shelf-life reductions: batches containing 0.15% impurity exhibit 18-month shelf life at 25°C, whereas batches at 0.08% achieve 36-month stability. This nonlinear relationship underscores the critical need for tight impurity control strategies throughout the drug product lifecycle [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: